molecular formula C18H19ClN2O B3034896 2-[4-(4-Chlorophenyl)piperazino]-1-phenyl-1-ethanone CAS No. 250713-99-6

2-[4-(4-Chlorophenyl)piperazino]-1-phenyl-1-ethanone

Cat. No.: B3034896
CAS No.: 250713-99-6
M. Wt: 314.8 g/mol
InChI Key: MOQFBZUWTRBALG-UHFFFAOYSA-N
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Description

2-[4-(4-Chlorophenyl)piperazino]-1-phenyl-1-ethanone is a chemical compound with the molecular formula C18H19ClN2O and a molecular weight of 314.8 g/mol. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Scientific Research Applications

2-[4-(4-Chlorophenyl)piperazino]-1-phenyl-1-ethanone has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: It has been investigated for its potential use in the treatment of various diseases, including neurological disorders.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Preparation Methods

The synthesis of 2-[4-(4-Chlorophenyl)piperazino]-1-phenyl-1-ethanone involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The protected piperazines formed are then deprotected using reagents like PhSH (thiophenol) followed by selective intramolecular cyclization .

Chemical Reactions Analysis

2-[4-(4-Chlorophenyl)piperazino]-1-phenyl-1-ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-[4-(4-Chlorophenyl)piperazino]-1-phenyl-1-ethanone involves its interaction with specific molecular targets and pathways. The compound is known to interact with various receptors and enzymes, modulating their activity and leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

2-[4-(4-Chlorophenyl)piperazino]-1-phenyl-1-ethanone can be compared with other similar compounds, such as:

  • 1-(4-{[4-(4-Chlorophenyl)piperazino]carbonyl}phenyl)-2-pyrrolidinone
  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

These compounds share structural similarities but may differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups and its resulting chemical and biological activities.

Properties

IUPAC Name

2-[4-(4-chlorophenyl)piperazin-1-yl]-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O/c19-16-6-8-17(9-7-16)21-12-10-20(11-13-21)14-18(22)15-4-2-1-3-5-15/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQFBZUWTRBALG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201213501
Record name 2-[4-(4-Chlorophenyl)-1-piperazinyl]-1-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201213501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666646
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

250713-99-6
Record name 2-[4-(4-Chlorophenyl)-1-piperazinyl]-1-phenylethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=250713-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(4-Chlorophenyl)-1-piperazinyl]-1-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201213501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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